molecular formula C15H23NO3 B607141 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one CAS No. 1674389-55-9

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

Cat. No. B607141
M. Wt: 265.35
InChI Key: WZVCLFAACAERMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4662 is discontinued (DEA controlled substance). It is a cathinone derivative.

Scientific Research Applications

Analytical Chemistry and Substance Identification

  • A study detailed the analytical characterization of "1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one" (DL-4662), focusing on its identity verification using NMR spectroscopy and gas chromatography with mass spectrometry. The research aimed to determine whether DL-4662 was sold as a racemate or enantiomerically pure compound (Weiss et al., 2015).

Structural Studies

  • X-ray structures and computational studies have been conducted on several cathinones, including "1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one." These studies included characterizing the structures using FTIR, UV–Vis, and NMR spectroscopy, as well as analyzing geometries and electronic spectra using density functional theory (DFT) methods (Nycz et al., 2011).

Chemical Synthesis and Modifications

  • Research on the synthesis of novel derivatives and compounds has utilized similar structures, focusing on the development of new chemical entities and analyzing their properties. These include synthesizing novel 1,2-functionally-substituted derivatives (Aghekyan et al., 2009) and exploring the reaction of similar compounds in different chemical contexts (Robertson et al., 2000).

Pharmaceutical Research

  • Studies have explored modifications of similar compounds for potential pharmaceutical applications, such as investigating derivatives for their hypnotic activity or their potential as multidrug resistance modulators (Ergenç et al., 1999); (Teodori et al., 2001).

properties

CAS RN

1674389-55-9

Product Name

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

Molecular Formula

C15H23NO3

Molecular Weight

265.35

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one

InChI

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3

InChI Key

WZVCLFAACAERMB-UHFFFAOYSA-N

SMILES

CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DL-4662;  DL4662;  DL 4662;  J3.314.550K; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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